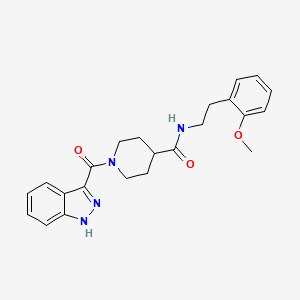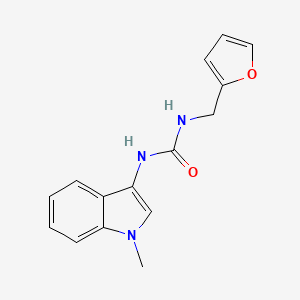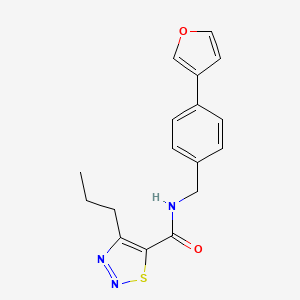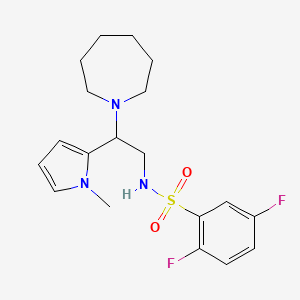
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide, also known as MEPI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MEPI belongs to the class of piperidine-carboxamide compounds and has been studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is not fully understood. However, it is believed that 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide acts on the central nervous system by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide also interacts with the endocannabinoid system, which plays a crucial role in pain management and mood regulation.
Biochemical and Physiological Effects:
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has also been found to decrease the levels of inflammatory cytokines, which are associated with pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide. One of the future directions is to further investigate the mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide and its interaction with the endocannabinoid system. Another future direction is to study the potential therapeutic applications of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the development of new formulations and delivery methods for 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide can also be explored to improve its bioavailability and efficacy.
Conclusion:
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been extensively studied for its pharmacological properties and mechanism of action. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects and has shown promising results in various fields such as neuroscience, cancer research, and pain management. Further research is needed to fully understand the mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide involves the reaction of 1-(1H-indazole-3-carbonyl) piperidine-4-carboxylic acid with 2-methoxyphenethylamine in the presence of coupling agents. The reaction yields 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide as a white crystalline solid, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. In pain management, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models.
Propiedades
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-20-9-5-2-6-16(20)10-13-24-22(28)17-11-14-27(15-12-17)23(29)21-18-7-3-4-8-19(18)25-26-21/h2-9,17H,10-15H2,1H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKSXHCZVXTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)



![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)



![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

